HKOCl-3
Description
HKOCl-3 is a fluorescent probe specifically designed for detecting hypochlorous acid (HOCl), a reactive oxygen species (ROS) critical in biological processes such as innate immunity, inflammation, and oxidative stress. Developed by Hu et al. in 2016, this compound employs a 2,6-dichlorophenol moiety that undergoes oxidative O-dearylation upon reaction with HOCl, resulting in a rapid, selective, and sensitive fluorescence turn-on response .
Properties
IUPAC Name |
3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWYBZBGVRLHND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14Cl2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Dichloro-4-iodophenol (Intermediate 1)
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Starting Material : 4-Iodophenol (5.50 g, 25 mmol)
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Chlorination Agent : Sulfuryl chloride (SO₂Cl₂, 6.05 mL, 75 mmol)
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Catalyst : Diisobutylamine (35 μL, 0.2 mmol)
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Solvent : Dry toluene (90 mL)
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Temperature : 70°C, 1 hour under argon
Procedure :
4-Iodophenol is dissolved in dry toluene, followed by the addition of diisobutylamine and SO₂Cl₂. The reaction proceeds at 70°C, yielding 2,6-dichloro-4-iodophenol (Intermediate 1) as a white solid with 99% yield after purification via flash chromatography (EtOAc:hexane, 1:19).
Key Characterization :
Ullmann Coupling to Form Diarylether (Intermediate 3)
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Reactants : Intermediate 1 (7.20 g, 21 mmol) and 3-methoxyphenol (2.48 g, 20 mmol)
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Catalyst System : CuI (0.38 g, 2 mmol), N,N-dimethylglycine hydrochloride (0.42 g, 3 mmol)
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Base : Cs₂CO₃ (13.0 g, 40 mmol)
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Solvent : Dioxane (50 mL)
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Temperature : 90°C, 24 hours under argon
Procedure :
Intermediate 1 and 3-methoxyphenol undergo Ullmann coupling in the presence of CuI and Cs₂CO₃, forming a diarylether (Intermediate 3) with 81% yield after column chromatography (EtOAc:hexane, 1:19).
Key Characterization :
Demethylation and Condensation to Form this compound
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Demethylation Agent : HBr (48 wt%) in acetic acid
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Condensation Reagents : Fluorescein-derived benzoic acid (Intermediate 5, 18 mg, 0.066 mmol)
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Acid Catalyst : Trifluoroacetic acid (TFA, 2 mL)
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Temperature : 100°C, 12 hours under argon
Procedure :
Intermediate 3 is demethylated using HBr/AcOH to yield a diol intermediate, which is subsequently condensed with fluorescein-derived benzoic acid in TFA. The final product, this compound, is isolated as a yellow sticky solid (61% yield) via flash chromatography (EtOAc:hexane, 3:7).
Key Characterization :
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¹H NMR (600 MHz, CDCl₃) : δ 8.02 (d, J = 7.6 Hz, 1H), 7.73 (t, J = 7.5 Hz, 1H).
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Fluorescence Emission : λₑₘ = 527 nm (358-fold enhancement upon HOCl addition).
Optimization of Reaction Parameters
Critical parameters influencing yield and purity are systematically optimized (Table 1):
Table 1: Optimization of Key Reaction Conditions
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Catalyst Screening : CuI outperforms Pd-based catalysts in Ullmann coupling, minimizing side reactions.
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Solvent Choice : TFA enables efficient condensation without byproduct formation.
Analytical Validation and Purity Assessment
Spectroscopic Confirmation
Interference Testing
This compound shows minimal cross-reactivity with competing analytes (Table 2):
Table 2: Selectivity Profile of this compound
| Analyte | Concentration | Fluorescence Response (Fold Change) |
|---|---|---|
| HOCl | 10 μM | 358× |
| H₂O₂ | 100 μM | 1.2× |
| ONOO⁻ | 100 μM | 2.1× |
| O₂⁻ | 100 μM | 1.5× |
Functional Validation in Biological Systems
Live-Cell Imaging
Chemical Reactions Analysis
HKOCl-3 primarily undergoes oxidative reactions with hypochlorous acid. The probe reacts with hypochlorous acid to produce fluorescent products such as fluorescein and its mono- or di-chlorinated derivatives. The reaction is highly selective for hypochlorous acid over other reactive oxygen species, making it an effective tool for detecting hypochlorous acid in complex biological environments .
Scientific Research Applications
Chemical Properties and Mechanism
HKOCl-3 is based on a selective oxidative O-dearylation reaction of 2,6-dichlorophenol, which allows it to exhibit ultra-selectivity and sensitivity towards HOCl over other reactive species. The probe is characterized by:
- Fluorescence Turn-On Mechanism : Upon interaction with HOCl, this compound undergoes a reaction that significantly enhances its fluorescence, allowing for real-time monitoring of HOCl levels in live cells.
- Biocompatibility : Studies indicate that this compound is virtually nontoxic at concentrations up to 20 μM in RAW264.7 mouse macrophages, making it suitable for biological applications.
Live-Cell Imaging
This compound has been successfully utilized for imaging endogenous HOCl in various types of phagocytes, including:
- RAW264.7 mouse macrophages
- BV-2 mouse microglia
- THP-1 human monocytic macrophages
- Primary human polymorphonuclear neutrophils
In these studies, this compound allowed researchers to visualize the oxidative burst response in activated immune cells, providing insights into the dynamics of HOCl production during immune responses.
In Vivo Imaging
The probe has been employed in the in vivo imaging of live zebrafish embryos. This application demonstrates this compound's capability to monitor HOCl levels during developmental processes and its potential use in studying developmental biology.
Quantitative Detection
This compound has shown superior performance in quantitative assays:
- Flow Cytometry : The probe facilitates the quantitative detection of HOCl levels in cell populations, allowing for high-throughput analysis.
- 96-Well Microplate Assays : It has been effectively used in microplate assays to measure HOCl concentrations, demonstrating its versatility as a molecular tool.
Research on Reactive Oxygen Species
This compound is instrumental in advancing the understanding of ROS biology. Its ability to selectively detect HOCl enables researchers to explore its roles in various diseases, including:
- Inflammation
- Autoimmunity
- Cancer
- Neurodegeneration
Case Study 1: Detection of Endogenous HOCl
A study demonstrated the application of this compound in detecting endogenous HOCl production during phagocyte activation. The results indicated that this compound could reliably detect HOCl levels even in complex biological mixtures, with minimal interference from other substances such as sodium ions and glutathione .
Case Study 2: In Vivo Imaging in Zebrafish
In another study, this compound was used to visualize HOCl levels during the development of zebrafish embryos. This research highlighted the probe's utility in developmental biology and its potential implications for understanding ROS-related developmental disorders .
Mechanism of Action
The mechanism of action of HKOCl-3 involves a selective oxidative O-dearylation reaction with hypochlorous acid. This reaction leads to the formation of fluorescent products, which can be detected using various imaging techniques. The probe’s ultra-selectivity and ultra-sensitivity are attributed to its ability to react specifically with hypochlorous acid, producing a rapid turn-on fluorescent response .
Comparison with Similar Compounds
Key Properties
- Sensitivity : HKOCl-3 exhibits a 358-fold fluorescence enhancement in the presence of 1 equivalent of HOCl, with a detection limit (LOD) of 0.33 nM , making it one of the most sensitive HOCl probes reported .
- Selectivity: It shows >83-fold selectivity for HOCl over other ROS, including H2O2, •OH, NO, and O2<sup>•−</sup> .
- Rapid Response : The reaction completes within 1 minute , enabling real-time monitoring of HOCl dynamics .
- pH Stability : Operates effectively in a broad pH range (4–10), though optimal fluorescence occurs at pH 7.0–7.5 .
- Applications: Validated for live-cell imaging (RAW264.7 macrophages, BV-2 microglia, THP-1 monocytes), in vivo imaging (zebrafish embryos), and quantitative assays (flow cytometry, 96-well microplate) .
Comparison with Similar Compounds
This compound is benchmarked against other HOCl probes and ROS sensors, with distinct advantages in selectivity, sensitivity, and versatility. Below is a detailed comparison:
Table 1: Comparative Analysis of HOCl Probes
Key Advantages of this compound
Ultra-Selectivity : Unlike HPF and HKSOX-1, this compound minimizes cross-reactivity with other ROS, critical for studying HOCl-specific pathways in immune cells and disease models .
Quantitative Versatility : It is the first HOCl probe validated for high-throughput screening (96-well plates) and single-cell analysis (flow cytometry), outperforming CB and HPF .
In Vivo Compatibility : Successfully tracks HOCl in live zebrafish embryos, a feature absent in most probes like CB and HKOCl-4 .
Limitations
- pH Sensitivity : Fluorescence intensity drops outside pH 7.0–7.5, restricting use in highly acidic environments (e.g., lysosomes) .
Live-Cell Imaging
This compound visualized endogenous HOCl in activated phagocytes (RAW264.7, BV-2) and human neutrophils, with fluorescence intensity correlating with HOCl production induced by PMA (phorbol ester) . Enzyme inhibition studies confirmed specificity: MPO inhibitors (ABAH) reduced signals by >80%, while NOX inhibitors (DPI) suppressed responses by 60–70% .
Therapeutic Screening
In a 96-well microplate assay, this compound quantified HOCl scavenging efficiency of organic sulfur compounds. α-Lipoic acid showed the highest scavenging activity (IC50 = 2.5 μM), while L-cysteine was least effective (IC50 = 25 μM) .
In Vivo Studies
This compound detected HOCl in ischemic brain tissues and neural stem cell niches, linking HOCl levels to neurogenesis and oxidative damage .
Biological Activity
HKOCl-3 is a novel fluorescent probe designed for the selective detection of hypochlorous acid (HOCl), a reactive oxygen species with significant biological implications. This compound has been developed to enhance our understanding of HOCl's role in various physiological and pathological processes, particularly in immune responses and inflammation.
Overview of this compound
This compound exhibits ultra-selectivity and sensitivity towards HOCl, making it a valuable tool for live-cell imaging and quantitative analysis. Its design allows for a rapid turn-on fluorescence response upon interaction with HOCl, distinguishing it from other reactive species such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻) .
The mechanism by which this compound detects HOCl involves a specific reaction that leads to a significant increase in fluorescence intensity. The probe shows a greater than 358-fold enhancement in fluorescence when exposed to HOCl compared to negligible responses from other reactive species. This selectivity is crucial for accurate biological measurements .
Biocompatibility and Toxicity
Studies have demonstrated that this compound is virtually non-toxic at concentrations up to 20 µM after 24 hours of incubation in RAW264.7 mouse macrophages. This biocompatibility is essential for its application in live-cell imaging without adverse effects on cellular health .
Detection of Endogenous HOCl
This compound has been successfully utilized to visualize endogenous HOCl production in various activated phagocytes, including:
- RAW264.7 mouse macrophages
- BV-2 mouse microglia
- THP-1 human monocytic macrophages
- Primary human polymorphonuclear neutrophils (PMNs)
In these studies, cells were co-incubated with this compound and phorbol myristate acetate (PMA), resulting in a substantial increase in fluorescence, indicating active HOCl production during oxidative bursts .
In Vivo Imaging
The probe has also been applied in vivo, particularly in imaging zebrafish embryos at different developmental stages. This application allows researchers to observe the spatial and temporal dynamics of HOCl production, providing insights into its roles during development .
Study 1: Confocal Imaging of Phagocytes
In one study, RAW264.7 cells were treated with this compound alongside various enzyme inhibitors to elucidate the pathways involved in HOCl production. The fluorescence signal was dose-dependently reduced by inhibitors targeting protein kinase C (PKC) and NADPH oxidase (NOX), confirming the probe's selective response to HOCl .
Study 2: Flow Cytometry and Microplate Assays
This compound was employed in flow cytometry and 96-well microplate assays to quantitatively detect endogenous HOCl levels. These methods demonstrated the probe's versatility and effectiveness across different experimental setups .
Data Table: Comparative Sensitivity of this compound
| Reactive Species | Fluorescence Response (Fold Increase) |
|---|---|
| HOCl | >358 |
| H₂O₂ | Negligible |
| ONOO⁻ | Negligible |
| - OH | >83 |
Q & A
Q. What structural and functional characteristics make HKOCl-3 a specific fluorescent probe for hypochlorous acid (HOCl) detection in live-cell imaging?
this compound is designed with a chlorinated aromatic backbone that undergoes selective oxidation by HOCl, leading to a fluorescent signal. Unlike generic ROS probes (e.g., HPF, which reacts with hydroxyl radicals and peroxynitrite), this compound’s specificity arises from its chlorine substituents, which are replaced by HOCl-derived intermediates, producing a distinct fluorophore. Researchers should validate specificity using competing ROS (e.g., H₂O₂, NO) in vitro before live-cell experiments .
Q. What experimental protocols are critical for minimizing background noise when quantifying HOCl with this compound in biological fluids?
Key steps include:
- Immediate sample processing (<60 minutes post-collection) to prevent HOCl degradation.
- Centrifugation at 1800 × g for 10 minutes at 4°C to isolate plasma.
- Co-incubation of this compound (2 μM) with samples in darkness at 37°C for 30 minutes to avoid photobleaching.
- Use of PBS-negative controls to subtract background fluorescence .
Q. How can researchers optimize this compound concentration to balance detection sensitivity and cytotoxicity in neuronal cell cultures?
Titrate this compound concentrations (0.5–5 μM) in pilot studies using viability assays (e.g., MTT or Calcein-AM). For oxygen-glucose deprivation/reperfusion (OGD/R) models, 2 μM this compound is commonly used in PC12-BV2 co-culture systems, as higher concentrations may interfere with mitochondrial function .
Advanced Research Questions
Q. What methodologies are recommended for validating this compound specificity in complex biological environments with competing reactive species?
- Perform competitive inhibition assays by spiking HOCl scavengers (e.g., taurine) into cell lysates and measuring fluorescence reduction.
- Use genetic knockdown models (e.g., MPO-deficient cells) to confirm HOCl-dependent signals.
- Cross-validate with alternative methods (e.g., Amplex Red assays or HPLC-based HOCl quantification) .
Q. How should researchers address contradictory HOCl measurements between this compound and immunohistochemical data in ischemia-reperfusion injury models?
- Analyze temporal and spatial factors: this compound detects real-time HOCl flux, while immunohistochemistry (e.g., MPO staining) reflects cumulative enzyme activity.
- Normalize data to injury biomarkers (e.g., HMGB1 or infarct volume) and use multivariate regression to identify confounding variables (e.g., pH shifts affecting probe reactivity) .
Q. What strategies can integrate this compound-derived HOCl data with multi-omics approaches to elucidate mechanistic pathways in neuroinflammation?
- Pair this compound imaging with transcriptomic profiling (RNA-seq) of HOCl-responsive genes (e.g., NLRP3, COX-2).
- Use spatial metabolomics to correlate HOCl hotspots with lipid peroxidation markers (e.g., 4-HNE) in brain sections.
- Apply machine learning to identify HOCl-associated protein interaction networks from proteomic datasets .
Methodological Best Practices
- Reproducibility : Document this compound batch numbers, storage conditions (−20°C in dark), and reconstitution protocols (DMSO stocks diluted in PBS) .
- Data Reporting : Include raw fluorescence values, normalization methods (e.g., protein concentration), and statistical tests (e.g., ANOVA for multi-group comparisons) in supplementary materials .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for MCAO rodent models, including sample size justification and blinding protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
